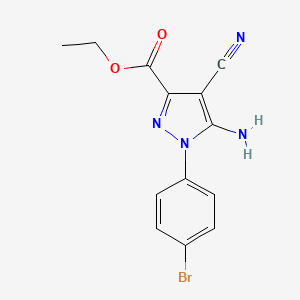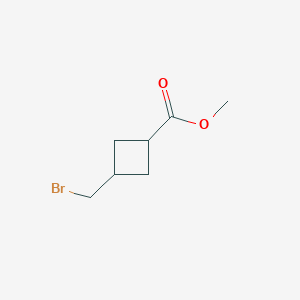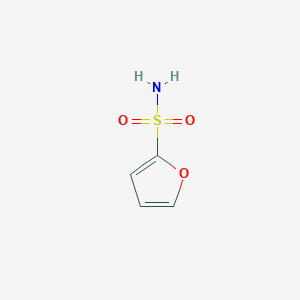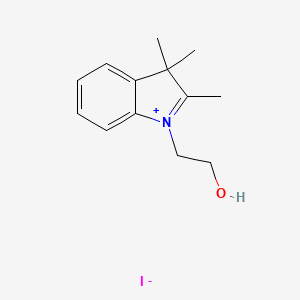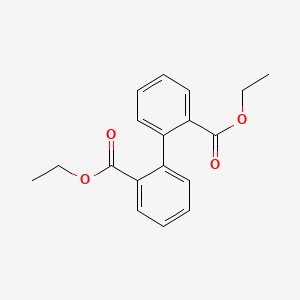
Silane, 9,10-anthracenediylbis[triethoxy-
Descripción general
Descripción
Silane, 9,10-anthracenediylbis[triethoxy-] is a complex compound that involves the fusion of silane and anthracene components . The silane component, specifically triethoxysilane, is an organosilicon compound with the formula HSi(OC2H5)3 . It is a colorless liquid used in precious metal-catalyzed hydrosilylation reactions . The anthracene component is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings .
Synthesis Analysis
The synthesis of such compounds often involves a cross-coupling procedure in the key reaction steps . For instance, new derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene were designed, synthesized, and characterized . These compounds are π-conjugated and feature thiophene terminated side arms attached to different positions of the anthraquinone or anthracene core .Molecular Structure Analysis
The molecular structure of Silane, 9,10-anthracenediylbis[triethoxy-] is complex. It contains multiple bonds, aromatic bonds, and several ring structures . The exact structure would depend on the specific synthesis process and the positions of the side arms attached to the anthracene core .Chemical Reactions Analysis
The chemical reactions involving Silane, 9,10-anthracenediylbis[triethoxy-] can be diverse. For instance, the thiophene-containing title compounds can be reduced and oxidized by a two-step redox process . The electrochemical parameters of these reactions have been analyzed by cyclic voltammetry .Physical And Chemical Properties Analysis
The physical and chemical properties of Silane, 9,10-anthracenediylbis[triethoxy-] would depend on the specific synthesis process and the positions of the side arms attached to the anthracene core . For instance, triethoxysilane, a component of the compound, is a colorless liquid with a density of 0.89 g/cm3 and a boiling point of 134–135 °C .Direcciones Futuras
The future directions for research on Silane, 9,10-anthracenediylbis[triethoxy-] could involve exploring its potential applications in various fields. For instance, compounds based on triethoxysilane might be used in fluoride varnish . Additionally, the introduction of the anthracene group into classical topological frameworks could reveal highly effective photocatalytic and detective capabilities .
Propiedades
IUPAC Name |
triethoxy-(10-triethoxysilylanthracen-9-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6Si2/c1-7-27-33(28-8-2,29-9-3)25-21-17-13-15-19-23(21)26(24-20-16-14-18-22(24)25)34(30-10-4,31-11-5)32-12-6/h13-20H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHSZDXIPCKSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C2C=CC=CC2=C(C3=CC=CC=C31)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565964 | |
| Record name | (Anthracene-9,10-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132877-71-5 | |
| Record name | (Anthracene-9,10-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



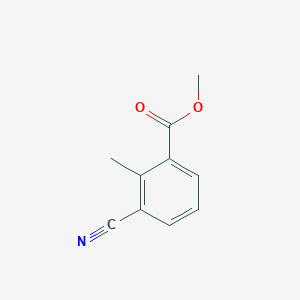
![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)
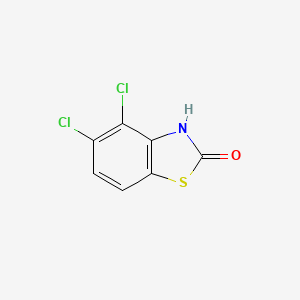


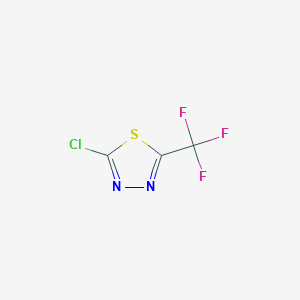
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
